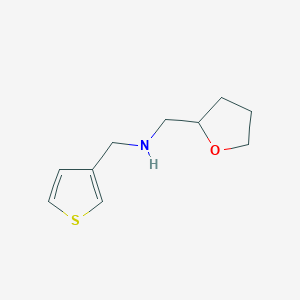

1-(tetrahydrofuran-2-yl)-N-(thiophen-3-ylmethyl)methanamine

Übersicht

Beschreibung

1-(Tetrahydrofuran-2-yl)-N-(thiophen-3-ylmethyl)methanamine is an organic compound that features a tetrahydrofuran ring and a thiophene ring connected via a methanamine group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(tetrahydrofuran-2-yl)-N-(thiophen-3-ylmethyl)methanamine typically involves the following steps:

Formation of the Tetrahydrofuran Ring: This can be achieved through the cyclization of 1,4-dihalobutanes with a base.

Introduction of the Thiophene Ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using appropriate thiophene derivatives.

Attachment of the Methanamine Group:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents used in these processes are selected to maximize yield and minimize waste.

Analyse Chemischer Reaktionen

Types of Reactions

1-(Tetrahydrofuran-2-yl)-N-(thiophen-3-ylmethyl)methanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can lead to the formation of reduced thiophene derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methanamine group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce reduced thiophene derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1-(tetrahydrofuran-2-yl)-N-(thiophen-3-ylmethyl)methanamine has been investigated for its potential as a therapeutic agent due to the following properties:

- Anticancer Activity : Studies have shown that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, the compound's analogs have demonstrated significant inhibition of cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

| Cell Line | IC50 (μM) |

|---|---|

| NCI-H522 | 3.26 ± 0.26 |

| HCT-116 | 1.09 ± 0.12 |

| MCF7 | 5.50 ± 0.20 |

These results indicate a promising anticancer profile, particularly against colorectal and lung cancer cells.

Anti-inflammatory Properties

The compound is also being explored for its anti-inflammatory effects. Research indicates that it may selectively inhibit cyclooxygenase (COX) enzymes, which are pivotal in inflammatory processes.

| Compound | IC50 COX-1 (μM) | IC50 COX-2 (μM) |

|---|---|---|

| This compound | 19.45 ± 0.07 | 42.1 ± 0.30 |

This selectivity suggests potential applications in managing inflammatory conditions with fewer side effects compared to non-selective COX inhibitors.

Antimicrobial Activity

The compound's structural components suggest potential antimicrobial properties, making it a candidate for developing new antibiotics or antifungal agents. Its efficacy against various microbial strains is under investigation, with preliminary results indicating promising activity.

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of thiazole derivatives, including this compound:

- Ferroptosis Induction : Research has shown that derivatives can induce ferroptosis in cancer cells, enhancing their cytotoxic effects compared to traditional chemotherapy agents.

- Hybrid Molecule Development : Studies on hybrid molecules combining thiophene structures with HDAC inhibitors have shown enhanced anticancer activity by targeting multiple pathways simultaneously.

Structure–Activity Relationship (SAR)

Detailed SAR studies reveal that modifications at specific positions on the thiophene and tetrahydrofuran moieties significantly affect biological activity, leading to the development of more potent analogs.

Material Science Applications

In addition to its biological applications, this compound is being explored in material science for:

- Polymer Chemistry : Its unique structure allows it to be used as a building block for synthesizing novel polymers with enhanced properties.

- Nanotechnology : The compound may serve as a precursor for creating nanomaterials with specific electronic or optical properties due to the presence of the thiophene ring.

Wirkmechanismus

The mechanism by which 1-(tetrahydrofuran-2-yl)-N-(thiophen-3-ylmethyl)methanamine exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing various pathways. The exact mechanism can vary and is often the subject of ongoing research.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1-(Tetrahydrofuran-2-yl)-N-(thiophen-2-ylmethyl)methanamine: Similar structure but with a different position of the thiophene ring.

1-(Tetrahydrofuran-2-yl)-N-(furan-3-ylmethyl)methanamine: Similar structure but with a furan ring instead of a thiophene ring.

Uniqueness

1-(Tetrahydrofuran-2-yl)-N-(thiophen-3-ylmethyl)methanamine is unique due to the specific positioning of the thiophene ring, which can influence its reactivity and interactions. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Biologische Aktivität

1-(Tetrahydrofuran-2-yl)-N-(thiophen-3-ylmethyl)methanamine is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

- Chemical Formula : C10H13NOS

- CAS Number : 892592-66-4

The structure features a tetrahydrofuran ring and a thiophene moiety, which are significant for its biological interactions.

Research indicates that compounds with similar structures often interact with various biological targets, including receptors and enzymes. The tetrahydrofuran ring may enhance solubility and bioavailability, while the thiophene group can facilitate binding to biological targets due to its electron-rich nature.

Biological Activity Overview

This compound has been studied for several biological activities:

Antimicrobial Activity

A study investigating the antimicrobial properties of related compounds found that derivatives of thiophene exhibited significant activity against Staphylococcus aureus and Escherichia coli. While direct evidence for this compound is lacking, it is reasonable to hypothesize similar effects based on structural analogs .

Cytotoxicity Testing

In a cytotoxicity assay involving human cervical carcinoma (HeLa) and lung carcinoma (A549) cell lines, compounds structurally related to this compound were evaluated using the MTT assay. Results indicated that some derivatives exhibited significant cytotoxicity at concentrations ranging from 1 to 25 μM, suggesting potential therapeutic applications in oncology .

Neurological Activity

While direct studies on the neurological effects of this specific compound are sparse, similar compounds have been shown to modulate neurotransmitter systems. For instance, thiophene derivatives have been reported to influence GABAergic pathways, which could be relevant for understanding the neuropharmacological profile of this compound .

Summary of Biological Activities

Eigenschaften

IUPAC Name |

1-(oxolan-2-yl)-N-(thiophen-3-ylmethyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NOS/c1-2-10(12-4-1)7-11-6-9-3-5-13-8-9/h3,5,8,10-11H,1-2,4,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFFUGRZKROKZCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CNCC2=CSC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40406042 | |

| Record name | 1-(Oxolan-2-yl)-N-[(thiophen-3-yl)methyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40406042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

892592-66-4 | |

| Record name | 1-(Oxolan-2-yl)-N-[(thiophen-3-yl)methyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40406042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.